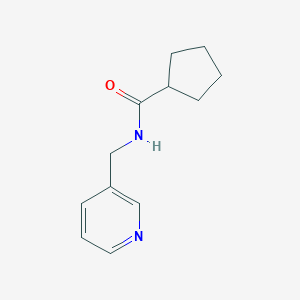
N-(pyridin-3-ylmethyl)cyclopentanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(pyridin-3-ylmethyl)cyclopentanecarboxamide, also known as PACAP-27, is a neuropeptide that has been found to have various physiological and biochemical effects. It is a member of the vasoactive intestinal peptide (VIP)/pituitary adenylate cyclase-activating polypeptide (PACAP) family of peptides and is involved in a wide range of biological processes, including neuronal development, neuroprotection, and modulation of neurotransmitter release.
Wirkmechanismus
N-(pyridin-3-ylmethyl)cyclopentanecarboxamide exerts its biological effects by binding to specific receptors, including the PAC1 receptor, VPAC1 receptor, and VPAC2 receptor. Activation of these receptors leads to the activation of adenylate cyclase and subsequent increase in cyclic adenosine monophosphate (cAMP) levels, which in turn activates various downstream signaling pathways.
Biochemical and Physiological Effects:
N-(pyridin-3-ylmethyl)cyclopentanecarboxamide has been found to have various biochemical and physiological effects, including modulation of neurotransmitter release, regulation of hormone secretion, and modulation of immune function. It has also been shown to have neurotrophic and neuroprotective effects, promoting neuronal survival and regeneration.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(pyridin-3-ylmethyl)cyclopentanecarboxamide is its stability, which allows for long-term storage and use in experiments. However, its high cost and limited availability can be a limitation for some researchers. Additionally, the need for specialized equipment and expertise for synthesis and purification can also be a limitation.
Zukünftige Richtungen
Further research is needed to fully understand the mechanisms underlying the biological effects of N-(pyridin-3-ylmethyl)cyclopentanecarboxamide. Future studies could focus on the development of more efficient synthesis methods, as well as the development of novel PAC1 receptor agonists and antagonists for potential therapeutic applications. Additionally, further studies are needed to explore the potential role of N-(pyridin-3-ylmethyl)cyclopentanecarboxamide in the regulation of immune function and its potential use in immunotherapy.
Synthesemethoden
N-(pyridin-3-ylmethyl)cyclopentanecarboxamide can be synthesized by solid-phase peptide synthesis using Fmoc chemistry. The synthesis involves coupling protected amino acids to a resin support, followed by deprotection and cleavage of the peptide from the resin. The resulting crude peptide is purified by high-performance liquid chromatography (HPLC) to obtain the final product.
Wissenschaftliche Forschungsanwendungen
N-(pyridin-3-ylmethyl)cyclopentanecarboxamide has been extensively studied in various fields of research, including neuroscience, endocrinology, and immunology. It has been shown to play a crucial role in the development and function of the nervous system, including neuronal differentiation, survival, and regeneration. N-(pyridin-3-ylmethyl)cyclopentanecarboxamide has also been found to have neuroprotective effects in various neurodegenerative diseases, such as Parkinson's and Alzheimer's disease.
Eigenschaften
Produktname |
N-(pyridin-3-ylmethyl)cyclopentanecarboxamide |
|---|---|
Molekularformel |
C12H16N2O |
Molekulargewicht |
204.27 g/mol |
IUPAC-Name |
N-(pyridin-3-ylmethyl)cyclopentanecarboxamide |
InChI |
InChI=1S/C12H16N2O/c15-12(11-5-1-2-6-11)14-9-10-4-3-7-13-8-10/h3-4,7-8,11H,1-2,5-6,9H2,(H,14,15) |
InChI-Schlüssel |
VAQBAQQPCKTLQG-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)C(=O)NCC2=CN=CC=C2 |
Kanonische SMILES |
C1CCC(C1)C(=O)NCC2=CN=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-bromo-N-[2-(4-fluorophenyl)ethyl]-2-furamide](/img/structure/B258670.png)

![N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B258673.png)
![N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-ethyl-5-methylpyrazole-4-carboxamide](/img/structure/B258674.png)


![4-[(4-bromo-1H-pyrazol-1-yl)carbonyl]-3-(2-chloro-6-fluorophenyl)-5-methylisoxazole](/img/structure/B258681.png)


![5-chloro-2-methoxy-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]benzamide](/img/structure/B258687.png)

![4-[(2-methoxyphenoxy)methyl]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B258690.png)

